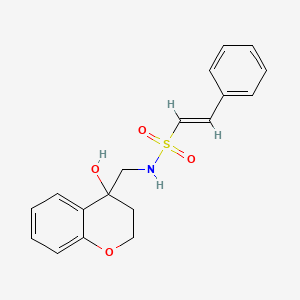
(E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide, also known as HET0016, is a small molecule inhibitor of the 20-hydroxyeicosatetraenoic acid (20-HETE) synthase enzyme. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure and renal function. HET0016 has been extensively studied for its potential therapeutic applications in cardiovascular and renal diseases.
Mecanismo De Acción
(E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide inhibits the activity of the 20-HETE synthase enzyme, thereby reducing the production of 20-HETE. This leads to a decrease in vasoconstriction and an increase in vasodilation, resulting in a reduction in blood pressure. This compound also has anti-inflammatory properties and can reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce blood pressure and improve renal function in animal models of hypertension and renal diseases. This compound can also protect against ischemic injury in the brain and heart. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide in lab experiments include its specificity for the 20-HETE synthase enzyme, its well-established synthesis method, and its potent inhibitory activity. However, this compound has some limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are many potential future directions for research involving (E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide. One area of interest is the development of more potent and selective inhibitors of the 20-HETE synthase enzyme. Another area of research is the investigation of the role of 20-HETE in other physiological processes, such as angiogenesis and cancer. Finally, the therapeutic potential of this compound in human diseases needs to be further explored through clinical trials.
Métodos De Síntesis
(E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with 2-bromo-1-phenylethanol to form a chalcone intermediate, which is then reacted with sulfonamide to yield the final product. The synthesis method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
(E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide has been widely used in scientific research to investigate the role of 20-HETE in various physiological and pathological processes. It has been shown to have potential therapeutic applications in hypertension, stroke, and renal diseases. This compound has also been used as a tool to elucidate the mechanism of action of 20-HETE and its downstream signaling pathways.
Safety and Hazards
Propiedades
IUPAC Name |
(E)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-18(11-12-23-17-9-5-4-8-16(17)18)14-19-24(21,22)13-10-15-6-2-1-3-7-15/h1-10,13,19-20H,11-12,14H2/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKBINLZQXOZKD-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNS(=O)(=O)C=CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2C1(CNS(=O)(=O)/C=C/C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


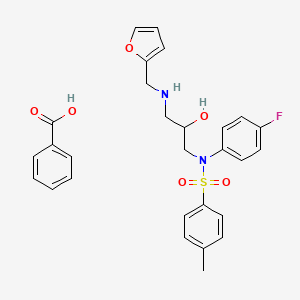


![(4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide](/img/structure/B2667708.png)
![1-[4-(Tert-butyl)phenyl]-4-chloro-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile](/img/structure/B2667710.png)
![5-(3-oxo-3-(piperidin-1-yl)propyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2667712.png)
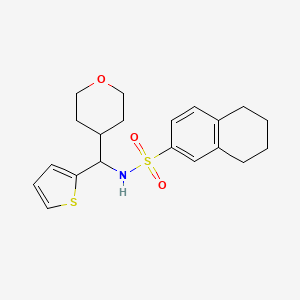
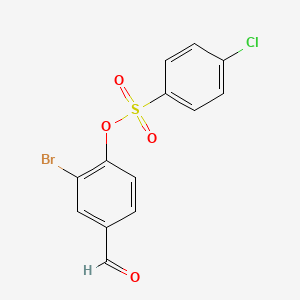
![N-(3-methyl-4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2667718.png)
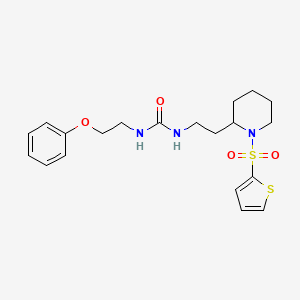
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate](/img/structure/B2667720.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide](/img/structure/B2667721.png)
![6-Benzyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2667726.png)